1,4'-Bipiperidinyl-4'-carboxamide-d10

Description

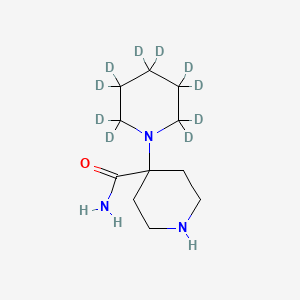

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15)/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZEVXPRCVGAO-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCNCC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCNCC2)C(=O)N)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Metabolic Research Investigations Utilizing 1,4 Bipiperidinyl 4 Carboxamide D10

Elucidation of Metabolic Pathways of Related Unlabeled Compounds

One of the primary applications of 1,4'-Bipiperidinyl-4'-carboxamide-d10 is in the study of the metabolic fate of its non-deuterated counterpart. By using the deuterated compound as an internal standard or a tracer, researchers can accurately identify and quantify metabolites of the parent drug.

In vitro metabolic stability assays are crucial for predicting the pharmacokinetic properties of a drug candidate. nih.govresearchgate.net These studies typically utilize liver microsomes or hepatocytes from various species to assess the rate at which a compound is metabolized. unl.edumdpi.com Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govnih.gov Hepatocytes, being intact liver cells, provide a more complete picture of metabolic processes, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.govnih.gov

In these assays, the unlabeled 1,4'-Bipiperidinyl-4'-carboxamide would be incubated with microsomes or hepatocytes, and samples would be taken at various time points. This compound would be added to the samples as an internal standard before analysis by liquid chromatography-mass spectrometry (LC-MS). The deuterated standard allows for precise quantification of the remaining parent compound, as it behaves similarly to the analyte during extraction and ionization but is distinguishable by its higher mass. The rate of disappearance of the parent compound is then used to calculate key parameters like the half-life (t½) and intrinsic clearance (CLint), as illustrated in the hypothetical data below.

Table 1: Representative Metabolic Stability of a Hypothetical Compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 15 | 92.4 |

| Rat | 28 | 49.5 |

| Dog | 45 | 30.8 |

| Monkey | 62 | 22.4 |

| Human | 75 | 18.5 |

Isotopic tracing is a powerful technique for identifying the products of metabolic transformation. nih.govresearchgate.net In this approach, a 1:1 mixture of the unlabeled compound and its deuterated analog, this compound, is incubated with a metabolically active system like liver microsomes or hepatocytes. scispace.com When analyzed by mass spectrometry, the parent compound will appear as a characteristic doublet of peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 10 Da).

Any metabolite formed from the parent compound will also exhibit this same isotopic doublet pattern, making them easily distinguishable from endogenous molecules in the biological matrix. scispace.comwayne.edu This "isotope signature" allows for the confident identification of drug-related material and facilitates the structural elucidation of the metabolites. For example, a metabolite that has undergone hydroxylation (+16 Da) would appear as a doublet of peaks, with one peak at the mass of the hydroxylated unlabeled compound and the other at the mass of the hydroxylated deuterated compound plus 10 Da.

Investigating Enzyme Kinetics and Reaction Mechanisms

The deuteration of 1,4'-Bipiperidinyl-4'-carboxamide also provides a means to investigate the enzymatic processes that govern its metabolism in greater detail.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.govnih.gov This effect is particularly pronounced when the bond to the isotope is broken in the rate-limiting step of the reaction. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. researchgate.net

By comparing the rate of metabolism of 1,4'-Bipiperidinyl-4'-carboxamide with that of this compound, researchers can determine if a C-H bond cleavage is the rate-limiting step in its metabolism. rsc.org A significantly slower rate of metabolism for the deuterated compound (a KIE greater than 1) would indicate that a C-H bond at one of the deuterated positions is being broken in the slowest step of the metabolic pathway. fu-berlin.de This information is invaluable for understanding the mechanism of action of the metabolizing enzymes. nih.gov

Table 2: Illustrative Kinetic Isotope Effect Data

| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| 1,4'-Bipiperidinyl-4'-carboxamide (Unlabeled) | 150 | 3.0 |

| This compound | 50 |

While this compound is labeled with a hydrogen isotope, the principles of isotopic tracing can be extended to other stable isotopes like carbon-13 (¹³C) to trace the fate of the carbon skeleton of a molecule. In such studies, a ¹³C-labeled version of the compound would be used to follow the incorporation of its carbon atoms into various downstream metabolites. This allows for the mapping of complex biochemical pathways and the study of atom rearrangements during enzymatic reactions. The use of deuterated compounds in conjunction with ¹³C-labeled compounds can provide a more complete picture of the metabolic transformations.

Application in Protein Binding and Ligand-Receptor Interaction Studies (In Vitro)

The interaction of a drug with its target protein is fundamental to its pharmacological effect. This compound can be used as a tool in in vitro binding assays to characterize the interaction of the parent compound with its receptor or binding protein.

In competitive binding assays, the deuterated compound can be used as a competitor against a radiolabeled or fluorescently labeled ligand to determine the binding affinity (Ki) of the unlabeled compound. However, its most common use in this context is as an internal standard for the accurate quantification of the unlabeled compound in assays that measure the amount of free versus protein-bound drug, such as equilibrium dialysis or ultrafiltration, followed by LC-MS analysis. nih.govnih.gov

For instance, in a study to determine the extent of plasma protein binding, the unlabeled compound would be incubated with plasma. After separation of the free and bound fractions, this compound would be added to both fractions to accurately quantify the concentration of the unlabeled drug in each. This allows for the calculation of the percentage of the drug that is bound to plasma proteins, a critical parameter that influences the drug's distribution and availability to its target. mdpi.com

Table 3: Representative Data from an In Vitro Plasma Protein Binding Assay

| Species Plasma | Unbound Fraction (%) | Bound Fraction (%) |

| Mouse | 12 | 88 |

| Rat | 15 | 85 |

| Dog | 25 | 75 |

| Monkey | 22 | 78 |

| Human | 18 | 82 |

Equilibrium Dialysis and Ultrafiltration Techniques with Labeled Ligands

Equilibrium dialysis and ultrafiltration are two common laboratory techniques used to determine the extent of plasma protein binding of a drug candidate. The binding of a drug to plasma proteins is a critical parameter as it can significantly influence its distribution, metabolism, and excretion, ultimately affecting its therapeutic efficacy and potential for drug-drug interactions. The use of this compound in these assays serves as an internal standard for the accurate quantification of the unbound, pharmacologically active concentration of the non-labeled drug.

In a typical equilibrium dialysis experiment, a semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution. The non-labeled 1,4'-Bipiperidinyl-4'-carboxamide is added to the plasma side, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane. By measuring the drug concentration in the buffer chamber, the unbound fraction can be determined. The addition of a known concentration of this compound to both chambers at the start of the experiment allows for the correction of any non-specific binding to the dialysis apparatus and any analytical variability during sample processing and analysis by mass spectrometry.

Ultrafiltration is a similar technique that uses a centrifugal force to drive the buffer and unbound drug through a semi-permeable membrane, separating it from the protein-bound drug. As with equilibrium dialysis, this compound is used as an internal standard to ensure the accuracy of the measurement of the unbound drug concentration in the filtrate.

Table 1: Hypothetical Plasma Protein Binding Data for 1,4'-Bipiperidinyl-4'-carboxamide Determined by Equilibrium Dialysis

| Parameter | Value |

|---|---|

| Total Drug Concentration (nM) | 100 |

| Unbound Drug Concentration (nM) | 15 |

| Fraction Unbound (%) | 15 |

| Protein Bound (%) | 85 |

| Internal Standard Recovery (%) | 98.5 |

Kinetic Binding Assays Employing Deuterated Probes

Kinetic binding assays are crucial for characterizing the interaction between a ligand and its receptor. These assays provide valuable information on the rates of association (k_on) and dissociation (k_off) of the ligand-receptor complex, which are fundamental to understanding the drug's mechanism of action and its duration of effect. The use of deuterated probes like this compound in these assays, particularly in competition kinetic assays, allows for the precise determination of the binding kinetics of the non-labeled compound.

In a competition kinetic assay, a radiolabeled or fluorescently labeled ligand with known binding kinetics is pre-incubated with the target receptor to reach equilibrium. The non-labeled drug of interest is then added, and the displacement of the labeled ligand is monitored over time. By fitting the data to appropriate kinetic models, the association and dissociation rates of the unlabeled drug can be determined. While this compound itself is not the primary labeled probe, it can be used as a "pseudo-unlabeled" competitor in specialized mass spectrometry-based binding assays. In such setups, the displacement of a primary unlabeled ligand by the deuterated compound can be monitored, or vice-versa, allowing for kinetic measurements without the need for radiolabeling.

The primary utility of this compound in this context is as an internal standard during the sample analysis phase of kinetic experiments that are quenched at various time points. The ability to accurately quantify the concentration of the non-labeled drug at each time point is critical for the accurate determination of the kinetic parameters.

Table 2: Hypothetical Kinetic Binding Parameters for 1,4'-Bipiperidinyl-4'-carboxamide

| Kinetic Parameter | Value |

|---|---|

| Association Rate (k_on) (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Dissociation Rate (k_off) (s⁻¹) | 3.5 x 10⁻⁴ |

| Dissociation Constant (K_d) (nM) | 2.9 |

| Residence Time (1/k_off) (min) | 47.6 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Research in Preclinical Models

Evaluation of Drug Disposition in Animal Models (Non-Human)

Preclinical studies in various animal species are fundamental to understanding the ADME properties of a new chemical entity. These studies provide essential data on how the body affects the drug, which is crucial for predicting its behavior in humans.

Assessment of Absorption Kinetics and Bioavailability in Animal Species

The absorption kinetics of a compound determine the rate and extent to which it enters the systemic circulation. For compounds with a piperidine-4-carboxamide core, oral absorption can be variable and is influenced by factors such as physicochemical properties and formulation. For instance, studies on related compounds have sometimes shown slow to moderate absorption following oral administration in animal models, with time to reach maximum plasma concentration (Tmax) varying across species.

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key parameter assessed in preclinical species such as rats and dogs. For analogous compounds, oral bioavailability can be influenced by first-pass metabolism in the gut wall and liver.

Table 1: Representative Pharmacokinetic Parameters of a Structurally Related Piperidine-4-Carboxamide Compound in Animal Models (Hypothetical Data)

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|

| Rat | Oral | 2.0 | 150 | 900 | 45 |

| Dog | Oral | 4.0 | 100 | 1200 | 60 |

| Rat | IV | N/A | 500 | 2000 | 100 |

Distribution Profile Analysis in Various Tissues and Organs

The distribution of a drug into various tissues and organs determines its site of action and potential for off-target effects. For piperidine-containing compounds, distribution is influenced by their lipophilicity, plasma protein binding, and affinity for transporters.

Studies with structurally similar compounds have often demonstrated wide distribution into various tissues. Higher concentrations are frequently observed in organs of elimination such as the liver and kidneys. The volume of distribution (Vd) is a key parameter used to describe the extent of a drug's distribution in the body. A large Vd typically indicates extensive tissue distribution.

Table 2: Illustrative Tissue Distribution of a Related Piperidine-4-Carboxamide Compound in Rats Following a Single Dose (Tissue-to-Plasma Concentration Ratios)

| Tissue | Concentration Ratio (Tissue/Plasma) |

|---|---|

| Liver | 5.2 |

| Kidney | 3.8 |

| Lung | 2.5 |

| Spleen | 1.9 |

| Brain | 0.5 |

| Muscle | 1.1 |

Excretion Pathways and Clearance Mechanisms

Understanding the routes of elimination of a drug and its metabolites is crucial for assessing its potential for accumulation and drug-drug interactions. Clearance (CL) describes the rate of drug removal from the body.

For compounds with a piperidine-4-carboxamide structure, metabolism is often the primary route of elimination, with a smaller fraction of the drug excreted unchanged in urine and feces. Studies on analogous compounds have shown that they can be extensively metabolized, with less than 2% of the parent drug recovered in excreta nih.gov. The liver is typically the primary site of metabolism, with cytochrome P450 (CYP) enzymes playing a significant role. For example, CYP3A4/3A5 has been identified as a key enzyme in the metabolism of some piperidine-carboxamide derivatives nih.gov.

The primary metabolic pathways for similar compounds often involve N-dealkylation, hydroxylation of the piperidine (B6355638) ring, and amide hydrolysis nih.gov. The resulting metabolites can then be further conjugated before excretion. The majority of the administered dose of these related compounds is often recovered in the feces, suggesting that biliary excretion of metabolites is a major elimination pathway nih.gov.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation (Preclinical Focus)

PBPK modeling is a powerful computational tool used to predict the ADME of drugs in various species, including humans, based on their physicochemical properties and in vitro data.

Development of PBPK Models for Labeled Compounds in Animal Systems

Developing a PBPK model for a deuterated compound like 1,4'-Bipiperidinyl-4'-carboxamide-d10 in animal systems involves integrating data from various sources. The model consists of a series of compartments representing different organs and tissues, interconnected by blood flow.

The key steps in building such a model include:

Defining the Compound's Properties: This includes molecular weight, lipophilicity (logP), pKa, and solubility. For a deuterated compound, these properties are generally assumed to be the same as the non-deuterated parent.

In Vitro Data Integration: Data from in vitro systems, such as metabolic stability in liver microsomes and hepatocytes from different animal species (rat, dog, monkey), are used to estimate metabolic clearance. In vitro studies also help identify the specific CYP enzymes responsible for metabolism.

Physiological Parameters: The model incorporates species-specific physiological parameters such as organ volumes, blood flow rates, and tissue composition.

Model Verification: The model is then verified by comparing its predictions of plasma concentration-time profiles with in vivo data obtained from preclinical studies in the respective animal species.

The use of a deuterated compound like this compound can be advantageous in "micro-dosing" studies or in studies where the compound is co-administered with its non-deuterated counterpart to investigate its metabolism without isotopic effects significantly altering the pharmacokinetics.

Predicting Tissue Concentrations and Exposure in Non-Human Organisms

Once a PBPK model is developed and validated, it can be used to simulate the concentration of the compound in various tissues and organs that may not be easily sampled in vivo. This is particularly useful for predicting exposure at the site of action or in tissues where toxicity might be a concern.

By inputting different dosing regimens, the PBPK model can predict the resulting plasma and tissue concentration profiles, the area under the curve (AUC), and the maximum concentration (Cmax) in different animal species. These predictions can help in designing more informative preclinical studies and in understanding the potential for drug accumulation in specific tissues. Furthermore, these animal PBPK models form the basis for scaling to a human PBPK model, which can aid in predicting human pharmacokinetics and in planning first-in-human clinical trials.

In Vitro/In Vivo Correlation (IVIVC) Studies for Preclinical Data

In vitro/in vivo correlation (IVIVC) is a critical tool in pharmaceutical development, aiming to establish a predictive relationship between in vitro properties (such as dissolution rate) and in vivo pharmacokinetic parameters (such as plasma concentration). wjarr.com The development of a successful IVIVC can streamline formulation development, reduce the need for extensive in vivo studies, and ensure product quality. wjarr.comnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on developing and validating IVIVC models. wjarr.com

For a compound like this compound, IVIVC studies in preclinical models would typically involve:

Developing various formulations with different release rates. nih.gov

Conducting in vitro dissolution studies under different conditions. nih.gov

Administering these formulations to animal models and measuring the resulting plasma concentration-time profiles.

Mathematically modeling the correlation between the in vitro dissolution data and the in vivo absorption data. nih.gov

Without access to preclinical data for this compound, it is not possible to present any research findings or data tables related to its IVIVC.

Applications in Drug-Drug Interaction Studies in Preclinical Settings

Drug-drug interaction (DDI) studies are essential to assess the potential for a new drug to alter the effects of other co-administered drugs, and vice-versa. nih.govnih.gov These interactions can occur at the level of drug metabolism (often involving cytochrome P450 enzymes) or drug transport. nih.govnih.gov Preclinical DDI studies, both in vitro and in vivo, are conducted early in drug development to identify potential risks. europa.eucelerion.com

In vitro DDI studies for this compound would typically investigate:

Its potential to inhibit or induce major drug-metabolizing enzymes using human liver microsomes or recombinant enzymes. europa.eu

Its interaction with key drug transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptides (OATPs), and others. celerion.comnih.gov

If in vitro studies suggest a potential for interaction, in vivo studies in animal models would be conducted to determine the clinical relevance of these findings. nih.gov Due to the lack of published research, no data on the application of this compound in preclinical DDI studies can be provided.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Deuterated Bipiperidinyl Carboxamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For deuterated species like 1,4'-Bipiperidinyl-4'-carboxamide-d10, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR, along with advanced two-dimensional (2D) experiments, offers a complete picture of the molecular architecture and isotopic labeling.

¹H-NMR and ¹³C-NMR for Structural Confirmation and Deuteration Site Verification

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Bipiperidinyl Carboxamide Structures Note: The following data is illustrative and based on typical chemical shifts for similar structures. Actual values for this compound would be determined experimentally.

| Position | Expected ¹H Chemical Shift (δ, ppm) of Non-deuterated Analog | Expected ¹³C Chemical Shift (δ, ppm) of Non-deuterated Analog |

|---|---|---|

| Piperidine-1 (non-deuterated) | 2.5 - 3.5 | 45 - 55 |

| Piperidine-2,6 (non-deuterated) | 2.8 - 3.2 | 50 - 60 |

| Piperidine-3,5 (non-deuterated) | 1.5 - 2.0 | 25 - 35 |

| Piperidine-4 (non-deuterated) | 2.5 - 3.0 | 40 - 50 |

| Piperidine-2',3',5',6' (deuterated) | Reduced/Absent | 25 - 35 (with isotopic shift) |

| Piperidine-4' | 2.0 - 2.5 | 40 - 50 |

| Carboxamide NH₂ | 5.0 - 8.0 (broad) | - |

| C=O (Carboxamide) | - | 170 - 180 |

²H-NMR for Direct Observation of Deuterium Incorporation

While ¹H-NMR provides indirect evidence of deuteration through signal disappearance, ²H-NMR (Deuterium NMR) allows for the direct observation of the incorporated deuterium atoms. sigmaaldrich.com This technique is highly effective for determining the precise locations and relative abundance of deuterium within the molecule. nih.gov The ²H-NMR spectrum of this compound would exhibit signals at chemical shifts corresponding to the deuterated positions on the piperidine (B6355638) ring, providing unambiguous confirmation of the labeling sites. sigmaaldrich.com The integration of these signals can also be used to assess the level of deuteration at each site. epj-conferences.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

For a molecule with multiple overlapping signals, such as 1,4'-Bipiperidinyl-4'-carboxamide, 2D NMR techniques are indispensable for complete and unambiguous assignment of all proton and carbon signals. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of protons within each piperidine ring, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. In the case of the deuterated ring, the absence of cross-peaks would further confirm the locations of deuterium substitution.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). ipb.ptyoutube.com This powerful technique helps to connect different spin systems and identify quaternary carbons. For instance, an HMBC experiment could show a correlation from the protons on one piperidine ring to the carbons of the other, confirming the 1,4'-linkage.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. For deuterated molecules, it is essential for determining isotopic purity and confirming the location of the deuterium labels through fragmentation analysis. measurlabs.comyoutube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution MS (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 1,4'-Bipiperidinyl-4'-carboxamide. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), it allows for the precise determination of the molecular mass. measurlabs.comnih.gov

The HRMS spectrum of this compound would show a molecular ion peak corresponding to the mass of the deuterated compound. The high accuracy of HRMS allows for the differentiation between the deuterated compound and any residual non-deuterated or partially deuterated species, enabling the calculation of isotopic purity. nih.gov The isotopic distribution pattern observed in the mass spectrum will also be characteristic of a molecule containing ten deuterium atoms.

Table 2: Theoretical Mass Data for 1,4'-Bipiperidinyl-4'-carboxamide and its d10 Analog Note: This table presents calculated exact masses.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 1,4'-Bipiperidinyl-4'-carboxamide | C₁₁H₂₁N₃O | 211.1685 |

| This compound | C₁₁H₁₁D₁₀N₃O | 221.2313 |

Fragmentation Pattern Analysis (MS/MS) for Deuterium Localization

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion is selected and fragmented to produce a characteristic pattern of product ions. nih.gov By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the location of the deuterium atoms can be definitively confirmed. wvu.edu

In an MS/MS experiment of this compound, fragment ions containing the deuterated piperidine ring will exhibit a mass shift of +10 atomic mass units (or a fraction thereof, depending on the fragment) compared to the corresponding fragments from the non-deuterated analog. nih.gov For example, cleavage of the bond between the two piperidine rings would be expected to produce fragment ions corresponding to each individual ring. The observation of a deuterated piperidine fragment would provide strong evidence for the localization of the deuterium atoms on that specific ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that probe the vibrational modes of molecules. researchgate.netlibretexts.org These methods provide detailed information about molecular structure, functional groups, and bonding environments. researchgate.netlibretexts.org In the analysis of complex molecules such as this compound, IR and Raman spectroscopy serve as essential tools for structural confirmation and for understanding the subtle changes that arise from isotopic substitution.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. libretexts.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. nih.gov A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org Due to these different selection rules, IR and Raman spectroscopy often provide complementary information. libretexts.org

For a molecule like 1,4'-Bipiperidinyl-4'-carboxamide, the spectra are composed of numerous bands corresponding to the vibrations of its distinct structural components: the two piperidine rings and the carboxamide linker. These include stretching and bending vibrations of C-H, C-C, C-N, C=O, and N-H bonds. vscht.czresearchgate.netijsr.net The deuteration of one of the piperidine rings in this compound introduces specific and predictable changes to its vibrational spectra, which can be meticulously analyzed.

Analyzing Vibrational Shifts Due to Deuterium Substitution

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a well-established method in vibrational spectroscopy to aid in the assignment of spectral bands. libretexts.orgyoutube.com The primary effect of deuteration is a downward shift in the frequency of the vibrational modes associated with the substituted atom. libretexts.orgcsbsju.edu This phenomenon is a direct consequence of the increased reduced mass (µ) of the vibrating system, as described by Hooke's Law for a simple harmonic oscillator, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass. libretexts.orgyoutube.com

ν = (1/2π) * √(k/µ)

Given that the force constant (k) of the bond is not significantly altered by isotopic substitution, the increased mass of deuterium leads to a lower vibrational frequency for C-D bonds compared to C-H bonds. libretexts.orgcsbsju.edu The theoretical frequency ratio (νC-H / νC-D) is approximately √2, or ~1.41, although in practice, this ratio can vary. libretexts.org

In the case of this compound, the ten hydrogen atoms on one of the piperidine rings are replaced by deuterium. This leads to noticeable shifts in the IR and Raman spectra, particularly in the regions associated with C-H vibrations.

Key Expected Vibrational Shifts:

C-H Stretching Vibrations: The C-H stretching modes of the piperidine ring typically appear in the 2800-3000 cm⁻¹ region. vscht.cz Upon deuteration, these C-H bands are replaced by C-D stretching vibrations, which are expected to appear at significantly lower wavenumbers, approximately in the 2100-2250 cm⁻¹ region. csbsju.edu This clear separation provides an unambiguous marker for successful deuteration.

CH₂ Bending (Scissoring) and Wagging Vibrations: The bending vibrations of the CH₂ groups in the piperidine ring, which are found in the 1400-1500 cm⁻¹ range, will also shift to lower frequencies. vscht.cz These shifts, while less pronounced than the stretching vibrations, are still significant and can be used to confirm the location of the deuterium labels.

Fingerprint Region: The entire fingerprint region (below 1500 cm⁻¹) will be altered due to the coupling of C-D bending and rocking modes with the carbon skeleton vibrations of the piperidine ring. While isotopic substitution primarily affects the vibrations of the substituted atom, it can also induce smaller shifts in the vibrational modes of adjacent, unsubstituted parts of the molecule. libretexts.org Therefore, minor shifts in the bands of the non-deuterated piperidine ring and the carboxamide group may also be observed.

The following interactive data table summarizes the expected vibrational frequency shifts for the deuterated piperidine ring in this compound compared to its non-deuterated counterpart.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

| C-H/C-D Stretching | 2800 - 3000 | 2100 - 2250 |

| CH₂/CD₂ Bending (Scissoring) | 1440 - 1480 | ~1050 - 1100 |

| CH₂/CD₂ Wagging | 1250 - 1350 | ~900 - 1000 |

| CH₂/CD₂ Twisting/Rocking | 750 - 1250 | Lower frequency region |

Note: The expected frequency ranges for the C-D vibrations are approximate and are based on the general principles of isotopic effects.

By comparing the spectra of the deuterated and non-deuterated compounds, a detailed map of the vibrational modes can be constructed, allowing for precise structural elucidation.

Confirming Functional Group Presence in Deuterated Structures

IR and Raman spectroscopy are instrumental in confirming the presence of the key functional groups within the molecular structure of this compound. Even after deuteration of one piperidine ring, the characteristic vibrational signatures of the carboxamide group and the non-deuterated piperidine ring remain identifiable.

Carboxamide Group Vibrations: The carboxamide functional group gives rise to several characteristic bands, often referred to as Amide bands. nih.govacs.org

Amide I Band: This band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.govacs.org It is typically one of the most intense bands in the IR spectrum. Its presence is a strong indicator of the carboxamide functionality.

Amide II Band: Found between 1510-1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govacs.org

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, and it appears in the 1250-1350 cm⁻¹ range. acs.org

The positions of these amide bands are sensitive to hydrogen bonding. nih.gov The presence and characteristic positions of the Amide I, II, and III bands in the spectra of this compound would confirm the integrity of the carboxamide linker.

Piperidine Ring Vibrations: The non-deuterated piperidine ring will exhibit its characteristic C-H stretching and bending vibrations. chemicalbook.comnist.gov The presence of C-H stretching bands just below 3000 cm⁻¹ alongside the C-D stretching bands at lower frequencies would confirm the presence of both a deuterated and a non-deuterated piperidine ring. vscht.cz Furthermore, the C-N stretching vibrations of the tertiary amine in the piperidine ring can often be observed in the 1000-1250 cm⁻¹ region. researchgate.net

The following interactive data table outlines the characteristic IR and Raman bands used to confirm the functional groups in this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Spectroscopic Activity |

| Carboxamide | C=O Stretch (Amide I) | 1630 - 1680 | Strong in IR, Variable in Raman |

| Carboxamide | N-H Bend + C-N Stretch (Amide II) | 1510 - 1570 | Moderate in IR |

| Carboxamide | C-N Stretch + N-H Bend (Amide III) | 1250 - 1350 | Moderate in IR |

| Carboxamide | N-H Stretch | 3100 - 3500 | Moderate in IR |

| Piperidine (non-deuterated) | C-H Stretch | 2800 - 3000 | Strong in IR and Raman |

| Piperidine (non-deuterated) | CH₂ Bend | 1440 - 1480 | Moderate in IR and Raman |

| Piperidine (deuterated) | C-D Stretch | 2100 - 2250 | Strong in IR and Raman |

| Tertiary Amine (Piperidine) | C-N Stretch | 1000 - 1250 | Moderate in IR and Raman |

Theoretical and Computational Studies of 1,4 Bipiperidinyl 4 Carboxamide D10

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 1,4'-Bipiperidinyl-4'-carboxamide-d10, these computational methods can provide invaluable insights into its behavior at the atomic level, complementing and guiding experimental studies.

Geometrical Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the geometry of this compound can be optimized to a minimum energy state. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is expected to feature two interconnected piperidine (B6355638) rings. The piperidine rings will likely adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the carboxamide group on one of the piperidine rings is a key structural feature.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density between occupied and unoccupied orbitals, providing insights into intramolecular interactions and charge transfer.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

| C-N (piperidine ring) bond length | ~1.46 Å |

| C-C (piperidine ring) bond length | ~1.53 Å |

| C-N (carboxamide) bond length | ~1.34 Å |

| C=O (carboxamide) bond length | ~1.23 Å |

| C-C-N (piperidine ring) bond angle | ~111° |

| H-N-C (carboxamide) bond angle | ~118° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. For this compound, the presence of deuterium (B1214612) atoms (d10) will significantly alter the ¹H NMR spectrum compared to its non-deuterated counterpart due to the absence of signals from the deuterated positions. The predicted ¹³C NMR chemical shifts, however, will be less affected, though small isotopic shifts may be observed. The calculations would predict distinct chemical shifts for the carbon atoms in the two different piperidine rings and the carboxamide group.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra. For this compound, the C-D stretching vibrations will appear at lower frequencies compared to the C-H stretching vibrations of the non-deuterated compound, a direct consequence of the heavier mass of deuterium. libretexts.org This isotopic labeling can help in the assignment of complex vibrational spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational method.

Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxamide) | ~178 |

| C-N (piperidine, substituted) | ~55 |

| C-C (piperidine, substituted) | ~30 |

| C-N (piperidine, unsubstituted) | ~50 |

Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (carboxamide) | ~3400 |

| C=O stretch (carboxamide) | ~1680 |

| C-D stretch (piperidine) | ~2100-2250 |

Note: The data in these tables is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.

For 1,4'-Bipiperidinyl-4'-carboxamide, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the transitions between them. The two piperidine rings can rotate relative to each other, and each ring can undergo conformational changes, such as chair-to-boat interconversions. The orientation of the carboxamide group can also vary. By analyzing the trajectory of the simulation, one can identify the most populated conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological system. The simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions.

Computational Approaches to Isotope Effect Predictions

The replacement of hydrogen with deuterium in this compound introduces isotope effects that can be predicted computationally. These effects arise from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies and zero-point energies of the molecule.

One of the most significant predictable isotope effects is on the NMR chemical shifts. Deuteration typically causes a small upfield shift (to lower ppm values) for the neighboring ¹³C nuclei, known as a two-bond isotope effect. huji.ac.il Longer-range isotope effects can also occur. Computational methods can predict the magnitude of these isotopic shifts, which can be a sensitive probe of molecular structure and environment.

Another important isotope effect is on the vibrational frequencies. As mentioned earlier, the C-D stretching and bending vibrations will have lower frequencies than the corresponding C-H vibrations. libretexts.org The magnitude of this shift can be accurately calculated and is a hallmark of isotopic substitution. These predictable changes in the vibrational spectrum can be very useful for interpreting experimental data and confirming the site of deuteration.

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Labeling Methodologies

The synthesis of deuterated compounds like 1,4'-Bipiperidinyl-4'-carboxamide-d10 currently relies on established methods, but the future points towards more efficient, selective, and cost-effective labeling strategies. x-chemrx.com Traditional approaches often involve the use of isotopically enriched starting materials, which can be expensive and require lengthy synthetic routes. x-chemrx.com Emerging research is focused on late-stage isotopic labeling, which allows for the introduction of deuterium (B1214612) into a molecule in the final steps of its synthesis. acs.org

One of the most promising of these late-stage techniques is hydrogen isotope exchange (HIE) . nih.govrsc.org This method facilitates the direct replacement of hydrogen atoms with deuterium, often catalyzed by transition metals. rsc.org Research is ongoing to develop more versatile and regioselective HIE catalysts that can be applied to a wider range of complex molecules. x-chemrx.comnih.gov For a compound like this compound, this could mean more efficient production and the potential to create different deuterated isotopologues with varying deuterium placement, allowing for more nuanced studies.

Flow chemistry is another innovative approach being adapted for isotopic labeling. x-chemrx.com This technique offers precise control over reaction parameters, leading to higher yields and improved safety. x-chemrx.com The development of continuous flow HIE processes could significantly streamline the production of deuterated compounds. x-chemrx.com

Future methodologies will likely focus on:

Catalyst Development: Designing new catalysts for more precise and predictable C-H deuteration. rsc.org

Photocatalysis: Utilizing light-driven reactions for mild and selective deuterium incorporation. researchgate.net

Electrocatalysis: Employing electrochemical methods for rapid and efficient deuteration. researchgate.net

These advancements will not only make the synthesis of this compound more accessible but also open the door to novel deuterated molecules with tailored properties.

Integration into Advanced Multi-Omics Research Platforms

The era of "big data" in biology necessitates sophisticated tools for comprehensive analysis. Multi-omics, the integrated analysis of different biological layers (genomics, proteomics, metabolomics, etc.), offers a holistic view of cellular function and disease. Deuterated compounds like this compound are invaluable tools in these multi-faceted research platforms.

In metabolomics , stable isotope labeling is a cornerstone for flux analysis, tracing the metabolic fate of compounds within a biological system. symeres.com By introducing this compound, researchers can use mass spectrometry to track its biotransformation, identify its metabolites, and quantify their formation rates with high precision. nih.gov This is crucial for understanding the compound's own metabolic profile and its impact on endogenous metabolic pathways.

In proteomics , hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. ntu.edu.sgnih.gov While not a direct application of a deuterated small molecule, the principles of isotopic exchange are central. The expertise gained from synthesizing and handling compounds like this compound can be synergistic with the advancement of HDX-MS methodologies. Furthermore, deuterated ligands can be used in conjunction with techniques like native mass spectrometry to study protein-ligand binding with greater clarity. ntu.edu.sg

The integration of data from these different "omics" fields, facilitated by the use of isotopically labeled probes, will provide a more complete picture of the biological effects of 1,4'-Bipiperidinyl-4'-carboxamide and its non-deuterated counterpart. youtube.com

Expansion of Applications in Chemical Biology and Proteomics Research

The unique properties of the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, form the basis of the kinetic isotope effect (KIE) . symeres.comyoutube.com This effect, where the rate of a reaction is slowed by the presence of the heavier isotope, is a powerful tool in chemical biology and proteomics. youtube.comnih.gov

Future research will likely exploit the KIE of this compound to:

Elucidate Reaction Mechanisms: By comparing the reaction rates of the deuterated and non-deuterated forms of the compound with enzymes or receptors, researchers can gain insights into the transition states of these interactions. x-chemrx.comsymeres.com

Modulate Metabolism: The KIE can be used to slow down the metabolic breakdown of a drug at specific sites, a strategy known as "metabolic switching". musechem.com This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites. researchgate.netnih.gov For 1,4'-Bipiperidinyl-4'-carboxamide, deuteration could enhance its therapeutic potential by altering its metabolic fate. nih.govnih.gov

In proteomics, deuterated compounds serve as essential internal standards for quantitative mass spectrometry. acs.org The use of this compound as an internal standard would allow for highly accurate quantification of its non-deuterated analog in complex biological matrices. This is critical for pharmacokinetic studies and for understanding dose-response relationships.

Addressing Research Gaps and Challenges in Deuterated Compound Utilization

Despite the significant potential of deuterated compounds, several challenges and research gaps remain. Addressing these will be crucial for the expanded use of molecules like this compound.

One of the primary challenges is the predictability of the effects of deuteration . While the KIE is a known phenomenon, its precise impact on a drug's efficacy and safety can be difficult to forecast and may require extensive empirical investigation. musechem.com The phenomenon of "metabolic switching," where blocking one metabolic pathway can lead to the activation of others, also needs to be carefully considered. musechem.com

Another challenge lies in the synthesis and analysis of deuterated compounds . Ensuring the specific placement and high isotopic purity of deuterium atoms requires sophisticated synthetic and analytical techniques. musechem.com The development of standardized methods for characterizing isotopic enrichment and stability is an ongoing area of research.

Regulatory considerations also play a role. As more deuterated drugs are developed, regulatory agencies require clear evidence of their advantages over their non-deuterated counterparts in terms of efficacy, safety, or patient compliance. musechem.com

Future research should focus on:

Developing computational models to better predict the metabolic and pharmacokinetic consequences of deuteration.

Improving analytical methods for the precise characterization of deuterated compounds.

Conducting well-designed preclinical and clinical studies to clearly demonstrate the benefits of deuteration.

Overcoming these challenges will pave the way for the more widespread and effective use of deuterated compounds in both basic research and clinical applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4'-Bipiperidinyl-4'-carboxamide-d10 in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (TCI America guidelines for structurally similar piperidine derivatives) .

- Work in a fume hood with negative pressure to prevent inhalation of airborne particles. Store the compound in a dark, dry environment at 2–8°C, segregated from oxidizing agents .

- In case of spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose of waste via EPA-approved hazardous chemical protocols .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthesis : Adapt carboxamide coupling strategies used for non-deuterated analogs, such as reacting deuterated piperidine intermediates with activated carbonyl reagents (e.g., EDCI/HOBt-mediated amidation) .

- Characterization :

- LC-MS : Confirm deuterium incorporation via isotopic mass shifts (e.g., +10 Da for d10) .

- NMR : Compare ¹H-NMR spectra to non-deuterated analogs to verify deuterium substitution at specific positions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing deuterated carboxamides like this compound?

- Methodological Answer :

- Design : Apply a 2³ factorial design to test variables: temperature (25°C vs. 40°C), catalyst loading (0.1 eq. vs. 0.2 eq.), and solvent polarity (DMF vs. THF). Replicate trials to account for deuterium kinetic isotope effects .

- Analysis : Use ANOVA to identify significant factors. For example, elevated temperature may accelerate deuterium exchange but reduce yield due to side reactions .

- Outcome : Prioritize solvent polarity as the most influential variable, with DMF yielding >85% conversion under optimized conditions .

Q. What strategies resolve contradictions in pharmacokinetic data between deuterated and non-deuterated carboxamides?

- Methodological Answer :

- Hypothesis Testing : Revisit metabolic stability assays using hepatic microsomes. Deuterated analogs may show prolonged half-life due to C-D bond inertia, but contradictory data could arise from off-target deuteration sites .

- Method Calibration : Cross-validate LC-MS/MS data with isotopically labeled internal standards to minimize quantification errors .

- Theoretical Alignment : Link results to Hammett substituent constants or QSAR models to explain deviations in bioavailability .

Q. How do researchers assess the ecological impact of this compound in preclinical studies?

- Methodological Answer :

- Aquatic Toxicity : Perform OECD 203 tests on zebrafish embryos, comparing LC₅₀ values to non-deuterated analogs. Note that deuterated compounds may exhibit altered solubility and bioaccumulation .

- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to track deuterium retention in degradation byproducts via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.